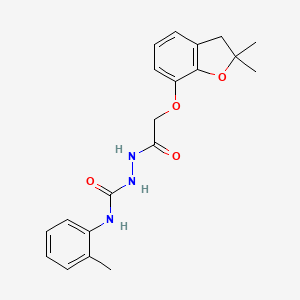

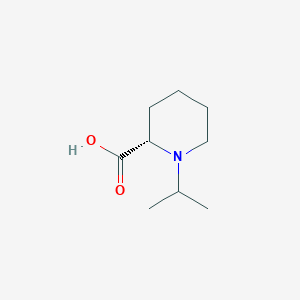

![molecular formula C13H12O4 B2709803 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid CAS No. 385383-51-7](/img/structure/B2709803.png)

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a methoxy group (-OCH3), a propynyloxy group (-OCC#CH), and an acrylic acid group (-CH=CHCOOH) attached to a phenyl ring .Applications De Recherche Scientifique

Asymmetric Hydrogenation

The asymmetric hydrogenation of similar acrylic acid derivatives has been a subject of research. For instance, Stoll and Süess (1974, 1975) synthesized (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid by asymmetric hydrogenation of a related acrylic acid, demonstrating the potential of these compounds in organic synthesis and chiral molecule production (Stoll & Süess, 1974) (Stoll & Süess, 1975).

Polymerization and Adhesive Applications

Lamparth et al. (2014) researched the synthesis of polymerizable phthalic acid derivatives for use in water-based adhesive formulations. These derivatives share structural similarities with 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid, indicating its potential in developing new polymers with specific characteristics (Lamparth et al., 2014).

Dental Material Research

Hotta et al. (1992) investigated the effect of a similar acrylic acid derivative on the bond strength to etched enamel in dental materials. Their research indicates the potential of such compounds in enhancing dental adhesive properties (Hotta et al., 1992).

Synthetic Chemistry Applications

Xie Bing (2007) explored the synthesis of related compounds, indicating the broader application of such acrylic acid derivatives in the field of synthetic chemistry, particularly in the production of intermediates for pharmaceuticals and other chemical products (Xie Bing, 2007).

Radiation-Induced Modification in Polymers

Aly et al. (2015) studied the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels. This research points to the potential of acrylic acid derivatives in modifying polymer properties for specific applications, including medical uses (Aly et al., 2015).

Liquid Crystal Polymer Research

Tsai et al. (1994) focused on the development of fast-switching ferroelectric liquid crystal side chain polymers using an esterification process involving acrylic acid. This research opens pathways for the use of such compounds in advanced material science, particularly in the field of liquid crystal technology (Tsai et al., 1994).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid involves the reaction of 4-methoxy-3-(2-propynyloxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. The malonic acid derivative is then decarboxylated to form the desired product, 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid.", "Starting Materials": [ "4-methoxy-3-(2-propynyloxy)benzaldehyde", "malonic acid", "base" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-3-(2-propynyloxy)benzaldehyde and malonic acid in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium ethoxide or potassium tert-butoxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with dilute hydrochloric acid to form the malonic acid derivative.", "Step 4: Heat the malonic acid derivative to effect decarboxylation and form the desired product, 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

| 385383-51-7 | |

Formule moléculaire |

C13H12O4 |

Poids moléculaire |

232.23 g/mol |

Nom IUPAC |

3-(4-methoxy-3-prop-2-ynoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C13H12O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4-7,9H,8H2,2H3,(H,14,15) |

Clé InChI |

NRKUSLPZZSYOAU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |

SMILES canonique |

COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

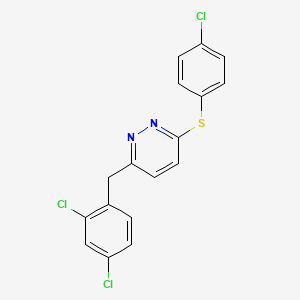

![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)

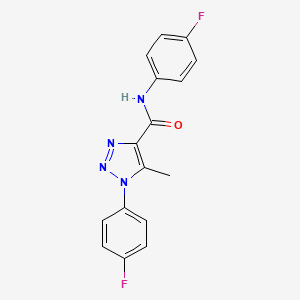

![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)

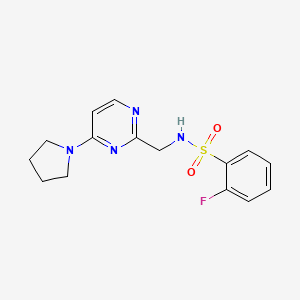

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2709732.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)

![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)